N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide
Description
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide is a hydrazone derivative featuring a 3,4-dimethoxybenzamide core linked to a 5-bromo-2-methoxybenzylidene hydrazine moiety. Its molecular formula is C₁₉H₁₉BrN₃O₅, with a molecular weight of 458.28 g/mol. The bromine atom at the 5-position of the phenyl ring and the methoxy groups at the 3,4-positions of the benzamide contribute to its electronic and steric properties, influencing solubility and target binding .
Properties
Molecular Formula |
C19H20BrN3O5 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H20BrN3O5/c1-26-15-7-5-14(20)8-13(15)10-22-23-18(24)11-21-19(25)12-4-6-16(27-2)17(9-12)28-3/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |
InChI Key |
LYGBLAOEAKXUFD-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Condensation Reaction: The hydrazone intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
The reaction conditions generally include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of hydrazone derivatives with diverse pharmacological activities. Below is a structured comparison with structurally analogous compounds:
Structural Analogues with Varying Aromatic Substituents
Analogues with Heterocyclic Modifications
Physicochemical Properties
Biological Activity
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound.
Chemical Structure and Properties
The molecular formula of this compound is C19H19BrN4O3, with a molecular weight of approximately 447.4 g/mol. The compound features a hydrazone linkage and methoxy substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19BrN4O3 |
| Molecular Weight | 447.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Hydrazone : The reaction of 5-bromo-2-methoxybenzaldehyde with a hydrazine derivative.
- Condensation : The hydrazone undergoes condensation with an appropriate acetic acid derivative to form the final product.
- Purification : The resulting compound is purified using recrystallization techniques.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis.
The proposed mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : Interaction with enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), leading to disrupted cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells, contributing to apoptosis.
Case Studies
-
In Vitro Studies : In vitro assays demonstrated that the compound significantly reduced the viability of MCF-7 (breast cancer) cells with an IC50 value in the low micromolar range.
Cell Line IC50 (µM) MCF-7 5.6 HeLa 7.8 A549 6.3 - In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating potential for further development as an anticancer agent.
Research Findings
Recent literature highlights several key findings regarding the biological activity of this compound:
- Antimicrobial Properties : Exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
